molecular formula C13H10N4O2 B6581543 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide CAS No. 1207005-42-2

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide

Cat. No. B6581543
CAS RN: 1207005-42-2
M. Wt: 254.24 g/mol
InChI Key: XTBPPORUNIIXLB-UHFFFAOYSA-N
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Description

“N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” is complex, with multiple functional groups. The structure includes an indole ring, which is a significant heterocyclic system .


Chemical Reactions Analysis

Indole derivatives, including “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide”, can undergo a variety of chemical reactions. For instance, these compounds can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, certain derivatives have shown inhibitory activity against influenza A . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . They have been evaluated for their cytotoxic properties against various types of cancer cells . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in cancer research.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in HIV research.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . They could potentially be used in the treatment of conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in tuberculosis research.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests that “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” could potentially be used in diabetes research.

Future Directions

The future directions for research on “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . The development of new analogs of these compounds could also be a promising area of research .

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-6-8-5-9(1-2-10(8)17-12)16-13(19)11-7-14-3-4-15-11/h1-5,7H,6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBPPORUNIIXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)pyrazine-2-carboxamide

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